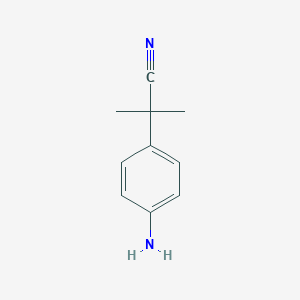

2-(4-Aminophenyl)-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPOGVDHHJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434817 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115279-57-7 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Aminophenyl)-2-methylpropanenitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 115279-57-7).[1][2][3] This document is intended to be a resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound. The guide includes a detailed summary of its physical characteristics, presented in a clear tabular format for ease of reference. Additionally, it outlines general experimental protocols for the determination of key physical properties and a representative synthesis workflow.

Introduction

This compound, also known by synonyms such as 4-Amino-α,α-dimethylbenzeneacetonitrile, is a chemical intermediate with applications in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring an aminophenyl group and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules.[4] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in experimental and industrial settings.

Physical and Chemical Properties

The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally where high precision is required.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2][3] |

| Molecular Weight | 160.22 g/mol | [1][2][3] |

| Appearance | Light brown to off-white solid; light yellow crystalline | [1] |

| Boiling Point | 173-174 °C (at 10 Torr) | [1][5] |

| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 3.63 ± 0.10 (Predicted) | [1][5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of a specific compound are often proprietary or not published in detail. However, this section outlines standard laboratory methodologies that can be employed to verify the physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station), capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

-

Determination of Boiling Point (at reduced pressure)

Since the boiling point is reported at a reduced pressure (10 Torr), a vacuum distillation setup is required.

-

Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (10 Torr), as measured by the manometer.

-

The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Synthesis of this compound

A representative synthesis involves the reduction of the corresponding nitro compound.[1]

-

Materials: 2-methyl-2-(4-nitrophenyl)propanenitrile, ethyl acetate, stannous chloride dihydrate (SnCl₂·2H₂O), aqueous sodium carbonate, anhydrous sodium sulfate.

-

Procedure:

-

2-methyl-2-(4-nitrophenyl)propanenitrile is dissolved in ethyl acetate.

-

Stannous chloride dihydrate is added to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).

-

Upon completion, the reaction mixture is made alkaline with an aqueous solution of sodium carbonate.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.[1]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, goggles, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This technical guide provides essential physical property data and procedural outlines for this compound. The information presented is intended to support researchers and professionals in the safe and effective use of this compound in their work. For critical applications, it is recommended to verify the provided data through experimental measurement.

References

2-(4-Aminophenyl)-2-methylpropanenitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

IUPAC Name: 2-(4-aminophenyl)-2-methylpropanenitrile[1]

Chemical Structure:

Synonyms: 2-(4-Aminophenyl)-2-methylpropionitrile, Benzeneacetonitrile, 4-amino-α,α-dimethyl-[2][3] CAS Number: 115279-57-7[2][3][4] Molecular Formula: C₁₀H₁₂N₂[2][4][5] Molecular Weight: 160.22 g/mol [2][6][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Light brown to off-white solid | [2] |

| Boiling Point | 173-174 °C (at 10 Torr) | [7] |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.63 ± 0.10 | [7] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [7] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to quinoline-based PI3K/mTOR inhibitors.[8]

Synthesis of this compound

A common synthetic route involves the reduction of the corresponding nitro compound, 2-methyl-2-(4-nitrophenyl)propanenitrile.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL) in a suitable reaction vessel.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Upon completion of the reaction, basify the mixture with an aqueous solution of sodium carbonate.

-

Extraction: Separate the organic layer. Wash the organic layer with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:9, v/v) to yield this compound as an oil (0.45 g, 89% yield).[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Role in Drug Development: PI3K/mTOR Pathway Inhibition

This compound serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Notably, it is a key precursor for the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for various PI3K/mTOR inhibitors.[8] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.

PI3K/Akt/mTOR Signaling Pathway Diagram

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Spectroscopic Characterization Protocols

While specific experimental spectra for this compound were not available in the searched literature, the following are general protocols for obtaining key spectroscopic data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[9][10]

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample into the ion source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detection and Spectrum Generation: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion.[2][12]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [oakwoodchemical.com]

- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide: 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS 115279-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, a detailed synthesis protocol, safety information, and its crucial role in the development of inhibitors for critical signaling pathways in cancer and other diseases.

Chemical and Physical Properties

This compound is a light yellow to light brown crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental planning.

| Property | Value | Reference |

| CAS Number | 115279-57-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |

| Molecular Weight | 160.22 g/mol | [1][3] |

| Appearance | Light brown to off-white solid | [1] |

| Boiling Point | 173-174 °C (at 10 Torr) | [1][2] |

| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 3.63 ± 0.10 (Predicted) | [1][2] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

Synthesis

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile to this compound.

Materials:

-

2-methyl-2-(4-nitrophenyl)propanenitrile

-

Ethyl acetate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Aqueous sodium carbonate solution

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

-

To this solution, add stannous chloride dihydrate (3.52 g, 15.86 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitor by TLC), carefully alkalize the reaction mixture with an aqueous sodium carbonate solution.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9 v/v) as the eluent.

-

The final product, this compound, is obtained as an oil with a reported yield of 89%.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.[1] Its primary applications are in the development of PI3K/mTOR inhibitors and Menin-MLL interaction inhibitors.

Intermediate for PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors, such as derivatives of NVP-BEZ235.[3]

The synthesis of these inhibitors typically involves the reaction of this compound with a substituted quinoline derivative, such as 6-bromo-4-chloro-3-nitroquinoline, to form a more complex intermediate.[3] This intermediate then undergoes further modifications to yield the final active pharmaceutical ingredient.

References

2-(4-Aminophenyl)-2-methylpropanenitrile molecular weight and formula

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile

This guide provides comprehensive technical information on this compound, a biochemical reagent used in research applications.[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

This compound is a cyclic cyanide containing an amine group.[1] It is also known by the synonym 4-Amino-α,α-dimethylbenzeneacetonitrile.[2] The compound is classified as a dangerous good for transportation.[1]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2][3] |

| Molecular Weight | 160.22 g/mol | [1][2][3] |

| Boiling Point | 173-174 °C (at 10 Torr) | [2][4] |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 3.63 ± 0.10 | [2][4] |

| Appearance | Light brown to off-white solid | [2] |

| Storage Temperature | 2–8 °C under inert gas | [2][4] |

Experimental Protocols

A common application of this compound is as an organic and pharmaceutical intermediate.[2] The following section details a representative synthetic protocol.

Synthesis of this compound

This protocol outlines the synthesis of this compound from its nitro-substituted precursor, as described in the Journal of Medicinal Chemistry.[2]

Materials:

-

2-methyl-2-(4-nitrophenyl)propanenitrile

-

Ethyl acetate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Aqueous sodium carbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).[2]

-

Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Upon completion of the reaction, basify the mixture with aqueous sodium carbonate.[2]

-

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.[2]

-

Concentrate the dried organic layer under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9, v/v) as the eluent to yield the final product as an oil.[2]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

References

Spectroscopic Characterization of 2-(4-Aminophenyl)-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Aminophenyl)-2-methylpropanenitrile. Due to the limited availability of directly published spectra, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the expected spectroscopic behavior of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol CAS Number: 115279-57-7

This compound is a bifunctional organic molecule containing a primary aromatic amine and a nitrile group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (meta to -NH₂) |

| ~ 3.7 (broad) | Singlet | 2H | -NH₂ |

| ~ 1.7 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146 | Ar-C (-NH₂) |

| ~ 128 | Ar-CH (meta to -NH₂) |

| ~ 125 | Ar-C (-C(CH₃)₂CN) |

| ~ 122 | Nitrile Carbon (-CN) |

| ~ 115 | Ar-CH (ortho to -NH₂) |

| ~ 35 | Quaternary Carbon (-C(CH₃)₂) |

| ~ 25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions (Sample preparation: KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2940 | Medium | Aliphatic C-H stretch |

| ~ 2240 | Medium | C≡N stretch (nitrile) |

| 1620 - 1580 | Strong | N-H bend (scissoring) and Aromatic C=C stretch |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 850 - 800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Ionization Mode: Electron Ionization, EI)

| m/z | Proposed Fragment Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 118 | [M - C(CH₃)₂]⁺ |

| 92 | [C₆H₅NH₂]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source, typically via a direct insertion probe. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for definitive structural confirmation and purity assessment.

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various biologically active compounds, most notably PI3K/mTOR inhibitors. This document covers the historical context of its plausible emergence, detailed experimental protocols for its synthesis and the synthesis of its precursor, and its role in the context of the PI3K/AKT/mTOR signaling pathway. Quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Introduction and Historical Context

This compound (CAS No. 115279-57-7) is a substituted aminophenyl nitrile compound. While a definitive "discovery" paper pinpointing its first synthesis and characterization remains elusive in publicly accessible records, its emergence is intrinsically linked to the advancement of medicinal chemistry and the search for novel therapeutic agents. The structural motif of an aminophenyl group coupled with a nitrile functionality makes it a versatile building block in organic synthesis.

Its primary significance in the scientific literature arises from its utility as a crucial intermediate in the preparation of sophisticated molecules, particularly in the development of kinase inhibitors. The timeline of its appearance in patents and research articles suggests its synthesis was likely driven by the need for specific structural fragments in drug discovery programs of the late 20th and early 21st centuries. Its application as a precursor in the synthesis of derivatives of NVP-BEZ235, a potent dual PI3K/mTOR inhibitor, underscores its importance in the field of oncology and cell signaling research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 115279-57-7 | [3] |

| Molecular Formula | C₁₀H₁₂N₂ | [3] |

| Molecular Weight | 160.22 g/mol | [3] |

| Appearance | Light brown to off-white solid | [4] |

| Boiling Point | 173-174 °C (at 10 Torr) | [5] |

| Storage Temperature | 4°C, protect from light | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | VXDPOGVDHHJTDY-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile (Precursor)

The precursor to this compound is synthesized via the methylation of 4-nitrophenylacetonitrile.

Reaction Scheme:

Caption: Synthesis of the nitro precursor.

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Starting Material: To the stirred suspension, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Methylation: Cool the mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-2-(4-nitrophenyl)propanenitrile.

Synthesis of this compound

The final product is obtained through the reduction of the nitro group of its precursor.

Reaction Scheme:

Caption: Synthesis of the final product.

Detailed Protocol (using Tin(II) Chloride):

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 equivalent) in ethyl acetate.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 5-6 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and basify the mixture.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.[6]

Role in PI3K/AKT/mTOR Signaling Pathway

This compound is a critical building block for the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors synthesized using this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of compounds derived from this compound.

Conclusion

This compound, while not having a widely documented moment of discovery, has proven to be an indispensable tool in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of highly specific and potent inhibitors of critical cellular signaling pathways. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to utilize this important chemical intermediate in their research endeavors. Continued exploration of derivatives based on this scaffold holds promise for the discovery of new and improved therapeutics.

References

- 1. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | 115279-57-7 [sigmaaldrich.com]

- 5. This compound | 115279-57-7 [m.chemicalbook.com]

- 6. 2-Methyl-2-(4-nitrophenyl)propanenitrile | 71825-51-9 | Benchchem [benchchem.com]

Potential Research Areas for 2-(4-Aminophenyl)-2-methylpropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)-2-methylpropanenitrile is a versatile organic compound characterized by an aminophenyl group and a nitrile moiety. Its chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and, most importantly, explores potential research avenues for its application in drug discovery and development. The primary focus will be on its established role as a key building block for kinase inhibitors and potential for the creation of novel therapeutic agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 115279-57-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][2] |

| Molecular Weight | 160.22 g/mol | [2][3] |

| Appearance | Light yellow to light brown crystalline solid | [1] |

| Boiling Point | 173-174 °C at 10 Torr | [1] |

| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.63 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8 °C under inert gas | [1] |

Synthesis of this compound

The compound is typically synthesized from its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile. A common and efficient method involves the reduction of the nitro group.

Experimental Protocol: Reduction of 2-methyl-2-(4-nitrophenyl)propanenitrile

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-methyl-2-(4-nitrophenyl)propanenitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

-

Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), carefully add aqueous sodium carbonate solution to basify the mixture.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:9 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate to yield this compound.

Established Application: Intermediate in Kinase Inhibitor Synthesis

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[1] A prominent example is the synthesis of NVP-BEZ235, a potent anti-cancer agent that has been evaluated in numerous clinical trials.[4][5]

Role in NVP-BEZ235 Synthesis

This compound serves as the nucleophile that displaces a leaving group on a quinoline core to form a key intermediate in the NVP-BEZ235 synthesis pathway.

Potential Research Areas

The established role of this compound as a scaffold for a successful clinical candidate opens up several exciting avenues for further research.

Design and Synthesis of Novel Kinase Inhibitors

The aminophenylpropanenitrile moiety can be utilized as a versatile starting point for the development of new kinase inhibitors targeting not only PI3K/mTOR but also other kinase families implicated in cancer and other diseases.

Proposed Research Workflow:

Experimental Protocol: Parallel Synthesis of a Derivative Library

-

In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., DMSO).

-

To each well, add a different heterocyclic electrophile (e.g., substituted chloroquinolines, chloropyrimidines, etc.).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

Seal the reaction block and heat to an appropriate temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

-

After cooling, dilute the reaction mixtures with a suitable solvent and subject them to high-throughput purification (e.g., preparative HPLC-MS).

-

Characterize the purified compounds and submit them for biological screening.

Exploration of Other Therapeutic Targets

The structural features of this compound, including the aromatic amine and the nitrile group, suggest potential interactions with other classes of biological targets.

-

Epigenetic Modifiers: The aminophenyl group could be a starting point for the design of inhibitors of histone-modifying enzymes.

-

Metabolic Enzymes: The nitrile group can act as a hydrogen bond acceptor or a weak electrophile, potentially enabling interactions with the active sites of various metabolic enzymes.

Proposed Screening Cascade:

Investigation of Intrinsic Biological Activity

While primarily used as an intermediate, it is worthwhile to investigate any intrinsic biological activity of this compound itself, particularly in high-throughput screening campaigns. Although likely to be of low potency, any observed activity could provide valuable starting points for medicinal chemistry efforts.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Plate various cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the cells and incubate for 72 hours.

-

Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells in each well.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each cell line.

Conclusion

This compound is a commercially available and synthetically accessible compound with a proven track record as a key building block in the synthesis of clinically relevant kinase inhibitors. The primary opportunities for future research lie in leveraging its chemical functionality to create novel derivatives targeting a range of therapeutic targets, particularly in the field of oncology. The proposed research workflows and experimental protocols in this guide provide a solid foundation for initiating such drug discovery programs. Further exploration of its potential as a lead structure for other disease areas is also warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 3-[(2-Aminophenyl)(methyl)amino]propanenitrile|CAS 1019459-59-6 [benchchem.com]

- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile, an important intermediate in organic and pharmaceutical chemistry.[1][2] The synthesis involves the reduction of the nitro group of 2-methyl-2-(4-nitrophenyl)propanenitrile.

Synthesis Protocol

The described method is a reduction of a nitro-aromatic compound to an aniline derivative using stannous chloride dihydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-methyl-2-(4-nitrophenyl)propanenitrile | 190.19 | 1.0 | 1.0 mmol |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 15.86 | 3.52 g |

| Ethyl acetate | 88.11 | - | 20 mL |

| Aqueous sodium carbonate | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

| Water | 18.02 | - | As needed |

| Petroleum ether | - | - | As needed |

| Silica gel (for column chromatography) | - | - | As needed |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-methyl-2-(4-nitrophenyl)propanenitrile in 20 mL of ethyl acetate.

-

Addition of Reducing Agent: To the solution, add 3.52 g (15.86 mmol) of stannous chloride dihydrate.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Upon completion of the reaction, carefully add aqueous sodium carbonate to the reaction mixture until it becomes alkaline.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a mixture of ethyl acetate and petroleum ether (1:9, v/v).[1]

-

-

Product Characterization: The final product, this compound, is obtained as an oil with a reported yield of 89% (0.45 g).[1]

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Applications of 2-(4-Aminophenyl)-2-methylpropanenitrile in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)-2-methylpropanenitrile has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent kinase inhibitors. Its structural motif is particularly prevalent in the development of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, a class of therapeutics with significant promise in oncology. This document provides detailed application notes on the utility of this compound, protocols for its incorporation into advanced pharmaceutical compounds, and an overview of the biological assays used to evaluate these molecules.

Introduction

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This compound provides a versatile scaffold for the synthesis of molecules that target key kinases within this pathway. Notably, it is a pivotal precursor in the synthesis of NVP-BEZ235 and its analogs, which are potent dual PI3K/mTOR inhibitors. The aminophenyl group allows for the construction of the core heterocyclic systems of these inhibitors, while the dimethylpropanenitrile moiety can influence solubility, metabolic stability, and binding interactions within the kinase active site.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a foundational intermediate for the synthesis of PI3K/mTOR inhibitors. It is instrumental in the construction of the quinoline and imidazo[4,5-c]quinoline core structures found in many potent inhibitors.

Synthesis of PI3K/mTOR Inhibitors

This compound is a key reactant in the synthesis of advanced intermediates for PI3K/mTOR inhibitors like NVP-BEZ235. A common synthetic route involves the reaction of this compound with a substituted quinoline derivative, such as 6-bromo-4-chloro-3-nitroquinoline, to form a key precursor.[1] This intermediate then undergoes further cyclization and functionalization to yield the final active pharmaceutical ingredient. The synthetic method can be optimized to produce various derivatives of NVP-BEZ235, allowing for the exploration of structure-activity relationships.[1]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of NVP-BEZ235, a prominent dual PI3K/mTOR inhibitor whose synthesis can utilize this compound as a starting material. This data is essential for understanding the potency of the final compounds.

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference(s) |

| NVP-BEZ235 | PI3Kα (p110α) | 4 | Various Cancer | [2] |

| NVP-BEZ235 | PI3Kβ (p110β) | 75 | Various Cancer | [2] |

| NVP-BEZ235 | PI3Kδ (p110δ) | 5 | Various Cancer | [2] |

| NVP-BEZ235 | PI3Kγ (p110γ) | 7 | Various Cancer | [2] |

| NVP-BEZ235 | mTOR | 21 | Various Cancer | [2] |

Experimental Protocols

Protocol 1: Synthesis of a Quinoline Intermediate using this compound

This protocol outlines a key step in the synthesis of NVP-BEZ235 precursors.

Materials:

-

This compound

-

6-bromo-4-chloro-3-nitroquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

To this mixture, add a solution of 6-bromo-4-chloro-3-nitroquinoline (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired quinoline intermediate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PI3K Alpha Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against the PI3Kα enzyme.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.

-

Prepare a mixture of PI3Kα enzyme and PIP2 substrate in kinase assay buffer.

-

Add the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This assay determines the effect of a test compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, U87MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][4][5][6]

Protocol 4: Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[7]

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with the test compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.[8][9][10][11]

Visualizations

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Caption: General synthetic workflow for PI3K/mTOR inhibitors.

Caption: Experimental workflow for inhibitor evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. atcc.org [atcc.org]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: The Use of 2-(4-Aminophenyl)-2-methylpropanenitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Aminophenyl)-2-methylpropanenitrile as a versatile intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for the synthesis of a key precursor for advanced PI3K/mTOR inhibitors and discusses its potential application in the synthesis of the anti-androgen drug, Bicalutamide. Furthermore, relevant biological signaling pathways are visualized to provide context for the therapeutic targets of the final drug products.

Chemical Properties and Synthesis of the Intermediate

This compound is a light yellow crystalline solid with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . It serves as a valuable building block in organic synthesis due to the presence of a reactive primary amine and a nitrile group on a stable phenyl ring structure.

A common synthetic route to this compound involves the reduction of its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-2-(4-nitrophenyl)propanenitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) in ethyl acetate (20 mL).

-

Add stannous chloride dihydrate (3.52 g, 15.86 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, alkalize the mixture with aqueous sodium carbonate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9, v/v) as the eluent.

-

The final product, this compound, is obtained as an oil.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-methyl-2-(4-nitrophenyl)propanenitrile | [1] |

| Reducing Agent | Stannous chloride dihydrate | [1] |

| Solvent | Ethyl acetate | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 89% | [1] |

Application in the Synthesis of PI3K/mTOR Inhibitors

This compound is a key intermediate in the synthesis of quinoline-based inhibitors of the PI3K/mTOR signaling pathway, such as derivatives of NVP-BEZ235. The following protocol details the synthesis of a crucial precursor, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.

Experimental Protocol: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Materials:

-

6-bromo-4-chloro-3-nitroquinoline

-

This compound

-

Acetic acid

Procedure:

-

In a reaction flask, stir a mixture of 6-bromo-4-chloro-3-nitroquinoline (3.22 g, 11.2 mmol) in 100 mL of acetic acid for 1 hour at room temperature.

-

Add this compound (2.44 g, 12.3 mmol) dropwise to the solution.

-

Reflux the reaction mixture for 1 hour.

-

After cooling, filter the mixture and dry the filter cake to obtain the product as a yellow solid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | 6-bromo-4-chloro-3-nitroquinoline | [2] |

| Starting Material 2 | This compound | [2] |

| Solvent | Acetic acid | [2] |

| Reaction Time | 1 hour (reflux) | [2] |

| Yield | 50% | [2] |

Experimental Workflow:

Caption: Workflow for the synthesis of a key PI3K/mTOR inhibitor intermediate.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] NVP-BEZ235 and its derivatives are dual inhibitors that target both PI3K and mTOR.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of NVP-BEZ235 derivatives.

Potential Application in the Synthesis of Bicalutamide

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth and survival. Bicalutamide acts as a competitive antagonist at the androgen receptor.

Caption: Simplified Androgen Receptor signaling pathway and the antagonistic action of Bicalutamide.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The provided protocols and data demonstrate its successful application in the preparation of precursors for potent PI3K/mTOR inhibitors. While its use in the synthesis of Bicalutamide is plausible, further research is required to establish a definitive and optimized experimental protocol. The visualization of the relevant signaling pathways provides a clear understanding of the therapeutic rationale for the drugs derived from this important intermediate.

References

Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropanenitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-aminophenyl)-2-methylpropanenitrile as a versatile building block for the synthesis of various medicinally important heterocyclic compounds. Detailed protocols for the synthesis of tetrazoles, 1,2,4-triazoles, and benzothiazoles are presented, along with quantitative data and workflow diagrams.

Synthesis of 5-Substituted-1H-Tetrazoles

Application Notes:

The nitrile functionality of this compound serves as an excellent precursor for the synthesis of 5-substituted-1H-tetrazoles. The most common and efficient method is the [2+3] cycloaddition reaction with an azide source, typically sodium azide, often facilitated by a catalyst.[1][2] Tetrazole rings are recognized as bioisosteres of carboxylic acids, making them valuable pharmacophores in drug discovery.[2] Derivatives of tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1][3]

Experimental Protocol: Synthesis of 5-(4-(2-cyanopropan-2-yl)phenyl)-1H-tetrazole

This protocol is adapted from the synthesis of 5-phenyl-1H-tetrazole.[4][5]

-

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst like Zinc Bromide (ZnBr₂)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution.

-

Heat the reaction mixture to 100-140 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute HCl to a pH of approximately 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 5-Phenyl-1H-tetrazole | Benzonitrile | NaN₃, NH₄Cl | DMF | 120 | 24 | ~88 | [5] |

| 5-Phenyl-1H-tetrazole | Benzonitrile | NaN₃, CuSO₄·5H₂O | DMSO | 140 | 1 | 98 | [4] |

Workflow Diagram:

Caption: Synthetic pathway for 5-substituted-1H-tetrazoles.

Synthesis of 1,2,4-Triazoles

Application Notes:

The nitrile group of this compound can be utilized to construct 1,2,4-triazole rings. A common method involves the reaction of the nitrile with hydrazine or its derivatives.[6] 1,2,4-triazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9]

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is based on a general method for the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides.[6]

-

Materials:

-

This compound

-

An appropriate acid hydrazide (e.g., benzhydrazide)

-

Potassium Carbonate (K₂CO₃)

-

n-Butanol

-

-

Procedure:

-

To a mixture of this compound (2 equivalents) and potassium carbonate (0.5 equivalents) in n-butanol, add the acid hydrazide (1 equivalent).

-

Stir the reaction mixture at 160 °C for the required time, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data:

| Product | Starting Nitrile | Starting Hydrazide | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 3,5-Diaryl-1,2,4-triazoles | Aryl Nitriles | Aryl Hydrazides | K₂CO₃ | n-BuOH | 160 | 60-90 | [6] |

Workflow Diagram:

Caption: Synthetic pathway for 1,2,4-triazoles.

Synthesis of 2-Substituted-Benzothiazoles

Application Notes:

This compound can be used to synthesize benzothiazoles through two main pathways. The first involves the direct reaction of the nitrile group with 2-aminothiophenol.[10] The second utilizes the amino group for the construction of the benzothiazole core, for example, by reaction with carbon disulfide or by the oxidative cyclization of a thiourea derivative. Benzothiazole derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, antimicrobial, and antifungal properties.[11][12][13]

Experimental Protocol 1: From Nitrile and 2-Aminothiophenol

This protocol is based on the condensation of nitriles with 2-aminothiophenol.[10]

-

Materials:

-

This compound

-

2-Aminothiophenol

-

A suitable catalyst (e.g., a copper salt)

-

A high-boiling solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), 2-aminothiophenol (1-1.2 equivalents), and the catalyst.

-

Add the solvent and heat the mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 2-substituted benzothiazole.

-

Experimental Protocol 2: From the Amino Group and Carbon Disulfide

-

Materials:

-

This compound

-

Carbon Disulfide (CS₂)

-

A base (e.g., piperidine)

-

An ortho-dihaloarene (e.g., o-dichlorobenzene) as solvent and reactant or a suitable ortho-haloaniline.[14]

-

-

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add carbon disulfide and a base.

-

If starting from an ortho-haloaniline, heat the mixture to promote cyclization.

-

Work-up involves solvent removal and purification of the product by chromatography or recrystallization.

-

Quantitative Data:

| Product | Starting Material 1 | Starting Material 2 | Method | Yield (%) | Ref. |

| 2-Arylbenzothiazoles | 2-Aminothiophenol | Aryl Aldehydes | Condensation | 87-95 | [10] |

| 2-Substituted Benzothiazoles | 2-Aminothiophenol | Nitriles | Cu-catalyzed | Good | [14] |

Workflow Diagram:

Caption: Synthetic pathways for 2-substituted-benzothiazoles.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols for the Quantification of 2-(4-Aminophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following analytical methods are provided as illustrative examples based on established techniques for structurally similar aromatic amines and nitriles. These methods have not been specifically validated for 2-(4-Aminophenyl)-2-methylpropanenitrile and must be fully validated by the end-user to ensure accuracy, precision, and compliance with relevant regulatory guidelines.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). As a potential process-related impurity or starting material, its accurate quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed protocols for the determination of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A summary of the typical performance characteristics for the described analytical methods is presented below. These values are representative of what can be expected for the analysis of aromatic amines and nitriles and should be established for this compound during method validation.

Table 1: Typical Quantitative Data for HPLC-UV/MS Method

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: Typical Quantitative Data for GC-MS Method (with derivatization)

| Parameter | Typical Value |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 5% |

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (RP-HPLC-UV/MS)

This method is suitable for the quantification of this compound in active pharmaceutical ingredients (APIs) and finished pharmaceutical products.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

API or finished product to be tested

2. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source can be coupled for enhanced specificity and sensitivity.

3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 240 nm

4. Mass Spectrometry Conditions (if applicable)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Mode: Full scan (m/z 50-500) or Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺ of this compound (C10H12N2, MW: 160.22; [M+H]⁺: m/z 161.11).

5. Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

-

Sample Solution (for API): Accurately weigh about 100 mg of the API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute as necessary to fall within the calibration range.

-

Sample Solution (for Finished Product): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add approximately 70 mL of 50:50 acetonitrile/water, sonicate for 15 minutes, and then dilute to volume with the same solvent. Mix well and filter through a 0.45 µm syringe filter before analysis.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Caption: HPLC-UV/MS workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, particularly for trace-level analysis of this compound. Derivatization of the primary amine group is recommended to improve chromatographic peak shape and thermal stability.

1. Materials and Reagents

-

This compound reference standard

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

API or finished product to be tested

2. Instrumentation

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

-

Autosampler for automated injections.

3. GC-MS Conditions

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

MS Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

4. Sample Preparation and Derivatization

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

-